4-[(6-Bromohexanoyl)oxy]phenyl 4-methoxybenzoate
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Overview
Description
4-[(6-Bromohexanoyl)oxy]phenyl 4-methoxybenzoate is a chemical compound known for its unique structure and properties It is composed of a bromohexanoyl group attached to a phenyl ring, which is further connected to a methoxybenzoate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(6-Bromohexanoyl)oxy]phenyl 4-methoxybenzoate typically involves the esterification of 4-hydroxyphenyl 4-methoxybenzoate with 6-bromohexanoyl chloride. The reaction is carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The use of automated systems can also help in maintaining consistent quality and reducing production costs.
Chemical Reactions Analysis
Types of Reactions
4-[(6-Bromohexanoyl)oxy]phenyl 4-methoxybenzoate can undergo various types of chemical reactions, including:
Substitution Reactions: The bromo group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The methoxy group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions
Substitution Reactions: Nucleophiles such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethylformamide (DMF).
Reduction Reactions: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).
Oxidation Reactions: Potassium permanganate (KMnO4) in aqueous or alkaline conditions.
Major Products Formed
Substitution Reactions: Formation of substituted phenyl 4-methoxybenzoates.
Reduction Reactions: Formation of 4-[(6-hydroxyhexyl)oxy]phenyl 4-methoxybenzoate.
Oxidation Reactions: Formation of 4-[(6-bromohexanoyl)oxy]phenyl 4-carboxybenzoate.
Scientific Research Applications
4-[(6-Bromohexanoyl)oxy]phenyl 4-methoxybenzoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential as a biochemical probe to study enzyme-substrate interactions.
Medicine: Explored for its potential use in drug delivery systems and as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-[(6-Bromohexanoyl)oxy]phenyl 4-methoxybenzoate involves its interaction with specific molecular targets. The bromohexanoyl group can act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules. This interaction can lead to the formation of covalent bonds, altering the function or activity of the target molecule. The methoxybenzoate group may also contribute to the compound’s overall reactivity and binding affinity.
Comparison with Similar Compounds
4-[(6-Bromohexanoyl)oxy]phenyl 4-methoxybenzoate can be compared with similar compounds such as:
4-[(6-Acryloyloxy)hexyl]oxyphenyl 4-methoxybenzoate: Similar structure but with an acryloyloxy group instead of a bromohexanoyl group.
4-Bromo-2-[(E)-{6-[(2E)-2-{5-Bromo-2-[(4-methoxybenzoyl)oxy]benzylidene}hydrazino]-6-oxohexanoyl}hydrazono]methylphenyl 4-methoxybenzoate: Contains additional functional groups and a more complex structure.
4-Cyanophenyl 4-[(6-acryloyloxy)hexyl]oxybenzoate: Contains a cyano group and an acryloyloxy group, offering different reactivity and applications.
Properties
CAS No. |
577993-75-0 |
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Molecular Formula |
C20H21BrO5 |
Molecular Weight |
421.3 g/mol |
IUPAC Name |
[4-(6-bromohexanoyloxy)phenyl] 4-methoxybenzoate |
InChI |
InChI=1S/C20H21BrO5/c1-24-16-8-6-15(7-9-16)20(23)26-18-12-10-17(11-13-18)25-19(22)5-3-2-4-14-21/h6-13H,2-5,14H2,1H3 |
InChI Key |
BHWHFBUCCKISBH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)OC(=O)CCCCCBr |
Origin of Product |
United States |
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